molecular formula C13H14O2 B2759782 3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 1824312-63-1

3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2759782
CAS No.: 1824312-63-1
M. Wt: 202.253
InChI Key: ACQJDUYIUBGAFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a high-value chemical building block designed for medicinal chemistry and pharmaceutical research. This compound features the bicyclo[1.1.1]pentane (BCP) moiety, which serves as a highly sought-after sp3-rich bioisostere for 1,4-substituted benzene rings . The replacement of flat, aromatic rings with three-dimensional BCP cores is a leading strategy in contemporary drug design, known to improve key physicochemical properties of candidate molecules . This "escape from flatland" approach can lead to enhanced solubility in water, lower lipophilicity, and superior metabolic stability, which collectively contribute to more favorable pharmacokinetic profiles and reduced toxicity . Researchers utilize this carboxylic acid-functionalized BCP derivative as a key intermediate to incorporate the valuable [1.1.1]propellane scaffold into more complex structures, potentially leading to novel therapeutics with improved efficacy and safety . The compound is provided for research applications only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle all materials in accordance with established laboratory safety protocols.

Properties

IUPAC Name

3-(4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-9-2-4-10(5-3-9)12-6-13(7-12,8-12)11(14)15/h2-5H,6-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQJDUYIUBGAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC(C2)(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for photochemical reactions, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids and ketones.

    Reduction: Reduced forms like alcohols and aldehydes.

    Substitution: Substituted derivatives with various functional groups on the p-tolyl ring.

Scientific Research Applications

Scientific Research Applications

  • Chemistry As a building block, 3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid is used in synthesizing complex molecules and studying reaction mechanisms.
  • Medicine This compound is investigated for potential use in drug discovery and development, particularly as a bioisostere for aromatic groups. Bicyclo[1.1.1]pentanes (BCPs) are nonclassical bioisosteres of aryl, t-butyl, and alkynyl groups used in medicinal chemistry .
  • Industry It is utilized in developing new materials and chemical processes.

Role as a Bioisostere

3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid's mechanism of action involves interaction with molecular targets and pathways. BCPs can act as linkers in place of arenes and alkynyl groups because they possess a 180° substituent vector bond angle . The sp3 rich BCP framework can offer new pharmacokinetic properties for SAR studies, including improved lipophilicity, interrupted π-stacking interactions, and increased metabolic half-life .

Chemical Reactions

3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes several types of chemical reactions:

  • Oxidation The compound can be oxidized to form various oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reduction Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms using reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
  • Substitution The p-tolyl group can undergo electrophilic aromatic substitution reactions, often using reagents like bromine (Br₂) and nitric acid (HNO₃).

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of 3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid, highlighting substituent effects:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-(p-Tolyl)-BCP-1-carboxylic acid p-Methylphenyl C₁₃H₁₄O₂ 214.25 Enhanced lipophilicity (LogD not reported); used in drug discovery for steric optimization
3-(Pyrazin-2-yl)-BCP-1-carboxylic acid Pyrazine C₁₀H₁₀N₂O₂ 190.20 Synthesized via metal-free homolytic alkylation; explored as a biological probe
3-(4-Bromophenyl)-BCP-1-carboxylic acid 4-Bromophenyl C₁₂H₁₁BrO₂ 267.12 High purity (95%); potential halogen bonding interactions in target engagement
3-(Trifluoromethyl)-BCP-1-carboxylic acid Trifluoromethyl C₇H₇F₃O₂ 192.13 Increased lipophilicity and metabolic stability; used in peptide modifications
3-Ethynyl-BCP-1-carboxylic acid Ethynyl C₈H₈O₂ 136.15 Reactive alkyne handle for click chemistry; supplier data available (CAS: 2091699-63-5)
3-Amino-BCP-1-carboxylic acid derivatives Amino C₇H₁₁NO₂ 141.17 Rigid γ-aminobutyric acid (GABA) analogs; incorporated into peptides for conformational studies

Biological Activity

3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid, with CAS number 1824312-63-1 and molecular formula C13H14O2C_{13}H_{14}O_{2}, is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Structural Characteristics

The compound features a bicyclo[1.1.1]pentane core, which is known for its ability to serve as a non-classical bioisostere in drug design. The incorporation of the p-tolyl group enhances its lipophilicity and alters its pharmacokinetic properties, making it an attractive candidate for further biological evaluation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of bicyclo[1.1.1]pentane derivatives, including 3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid. Research indicates that derivatives of bicyclo[1.1.1]pentanes exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this bicyclic framework have shown enhanced activity compared to traditional antibiotics like ciprofloxacin against resistant strains such as Staphylococcus aureus .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory properties of this compound class. Bicyclo[1.1.1]pentanes have been evaluated for their ability to modulate inflammatory responses, particularly through the inhibition of NFκB signaling pathways. In vitro studies demonstrated that certain analogues significantly reduced lipopolysaccharide (LPS)-induced NFκB activity in human monocytes, suggesting a therapeutic potential for managing inflammatory diseases .

Synthesis and Evaluation

A study focused on the synthesis of various bicyclo[1.1.1]pentane derivatives, including 3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid, utilized a modular approach that allowed for the efficient assembly of these compounds with diverse functional groups . The synthesized compounds were screened for their biological activities, revealing promising results in terms of both antibacterial and anti-inflammatory effects.

Data Table: Biological Activities of Bicyclo[1.1.1]pentane Derivatives

Compound NameActivity TypeTarget Organism/PathwayReference
3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acidAntibacterialStaphylococcus aureus (resistant strain)
BCP-sLXm analoguesAnti-inflammatoryNFκB signaling in THP-1 cells
U-87947EAntibacterialGram-positive bacteria

Pharmacokinetic Properties

The unique geometry and steric properties of bicyclo[1.1.1]pentanes contribute to their pharmacokinetic profiles, offering advantages such as increased metabolic stability and altered distribution characteristics compared to more traditional scaffolds . This makes them particularly useful in drug design where bioavailability is crucial.

Q & A

Q. What are the common synthetic routes for 3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid, and how do reaction conditions influence yield?

Synthesis typically begins with bicyclo[1.1.1]pentane-1-carboxylic acid derivatives. Radical bromination of 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid using N-bromosuccinimide (NBS) and AIBN generates the bromomethyl intermediate, which undergoes Suzuki-Miyaura coupling with p-tolylboronic acids. Yield optimization requires precise control of initiator concentration (0.1–1.0 mol% AIBN) and reaction time (6–24 hours) to minimize side reactions like over-bromination . Alternative routes include photochemical decarboxylative allylation or Curtius rearrangements for functional group diversification .

Q. How is the strained bicyclo[1.1.1]pentane core characterized structurally?

X-ray crystallography and NMR spectroscopy are critical. The cage structure induces distinct 1^1H NMR signals (e.g., bridgehead protons at δ 2.0–3.0 ppm) and downfield-shifted 13^{13}C signals for the carboxylic acid group (δ 170–175 ppm). Charge density analysis via high-resolution X-ray diffraction reveals electron delocalization patterns and strain-induced bond angle distortions (e.g., bridgehead C-C-C angles ~90°) .

Q. What spectroscopic techniques are critical for confirming the structure of bicyclo[1.1.1]pentane derivatives?

Use a combination of 1^1H/13^{13}C NMR, IR (carboxylic acid C=O stretch ~1700 cm1^{-1}), and high-resolution mass spectrometry (HRMS). For stereochemical confirmation, NOESY or ROESY experiments resolve spatial proximities in rigid scaffolds. Computational DFT simulations (e.g., B3LYP/6-31G*) validate electronic environments .

Q. How does the electronic environment of bicyclo[1.1.1]pentane derivatives affect their reactivity in nucleophilic substitutions?

The electron-withdrawing carboxylic acid group activates the bromomethyl substituent for SN2 reactions. Steric hindrance from the bicyclic core slows reactivity compared to linear analogs; thus, polar aprotic solvents (DMF, DMSO) and elevated temperatures (50–80°C) are often required. Amines, alkoxides, and thiols are effective nucleophiles for functionalization .

Advanced Research Questions

Q. What strategies are effective for functionalizing the bromomethyl group in related bicyclo compounds?

Post-bromination, the bromomethyl group undergoes nucleophilic substitution with amines (e.g., benzylamine in DMF, 60°C) or cross-coupling (e.g., Suzuki with arylboronic acids). For radical-based modifications, photoredox catalysis (e.g., Ir[dF(CF3_3)ppy]2_2(dtbbpy)PF6_6) enables C-C bond formation under mild conditions. Purification via reversed-phase HPLC ensures removal of unreacted starting materials .

Q. How can researchers address discrepancies in reported pKa values for 3-substituted bicyclo[1.1.1]pentane carboxylic acids?

Variations arise from substituent electronic effects (e.g., electron-withdrawing groups lower pKa). Standardize measurements using potentiometric titration in aqueous/organic solvent mixtures (e.g., H2_2O:MeOH 4:1). Computational methods (e.g., COSMO-RS) correlate experimental pKa with substituent Hammett parameters .

Q. What are the challenges in incorporating bicyclo[1.1.1]pentane amino acid analogs into peptide chains?

The rigid scaffold disrupts peptide backbone flexibility, requiring solid-phase synthesis with orthogonal protecting groups (e.g., Fmoc for amines, tert-butyl esters for carboxylic acids). Coupling reagents like HATU or PyBOP improve efficiency. Circular dichroism (CD) confirms secondary structure retention .

Q. What computational methods are used to predict the collision cross-sections of bicyclo[1.1.1]pentane derivatives in mass spectrometry?

Ion mobility spectrometry (IMS) paired with machine learning models (e.g., DeepCCS) predicts collision cross-sections (CCS) based on molecular descriptors (e.g., surface area, dipole moment). For 3-(2,2,2-trifluoroethyl) derivatives, CCS values range from 156.9–167.4 Å2^2 depending on adducts .

Q. How do steric effects influence the regioselectivity of radical reactions in bicyclo[1.1.1]pentane systems?

Bridgehead radicals form preferentially due to strain relief, but steric shielding by substituents (e.g., tert-butyl) directs reactivity to less hindered positions. EPR spectroscopy tracks radical intermediates, while DFT calculations (M06-2X/def2-TZVP) map transition states to rationalize selectivity .

Q. What are the key considerations when designing bioisosteric replacements using bicyclo[1.1.1]pentane scaffolds?

Match the parent molecule’s topology (e.g., phenyl → bicyclo[1.1.1]pentane) while optimizing logP and metabolic stability. In vitro assays (e.g., microsomal stability, CYP inhibition) validate bioisosteric utility. X-ray co-crystallization with target proteins (e.g., kinases) confirms binding mode retention .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.